BenchChemオンラインストアへようこそ!

N4,6-Diphenylpyrimidine-2,4-diamine

Antibacterial discovery UMP kinase (PyrH) ATP-competitive inhibitor

N4,6-Diphenylpyrimidine-2,4-diamine is the unsubstituted phenyl core of the 2,4-dianilinopyrimidine pharmacophore. It delivers single-digit nanomolar PyrH inhibition, while a single ortho-methyl or methoxy group drops potency >1000-fold. Procuring this exact scaffold is mandatory to reproduce published biochemical profiles and for fragment-growing campaigns targeting bacterial UMP kinase, Plasmodium falciparum, or kinase selectivity panels.

Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol
Cat. No. B1642968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,6-Diphenylpyrimidine-2,4-diamine
Molecular FormulaC16H14N4
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC3=CC=CC=C3
InChIInChI=1S/C16H14N4/c17-16-19-14(12-7-3-1-4-8-12)11-15(20-16)18-13-9-5-2-6-10-13/h1-11H,(H3,17,18,19,20)
InChIKeyLBTPWTLQUCLYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4,6-Diphenylpyrimidine-2,4-diamine – A 2,4-Diaminopyrimidine Fragment for Kinase and Anti-Infective Discovery


N4,6-Diphenylpyrimidine-2,4-diamine (CAS 76369‑29‑4) is a 2,4‑diaminopyrimidine bearing unsubstituted phenyl rings at C4 and C6. It was first characterised as an ATP‑competitive inhibitor of the essential bacterial enzyme UMP kinase (PyrH, EC 2.7.4.22) [REFS‑1]. The same 2,4‑diaminopyrimidine scaffold has been independently validated in phenotypic screens against Plasmodium falciparum and in focused CDK2/CDK9 inhibitor programmes, making it a versatile probe for anti‑infective and oncology target identification [REFS‑2]. Its molecular weight (262.31 g mol⁻¹), high fraction of sp²‑hybridised carbons and two hydrogen‑bond‑donating amino groups position it as a compact, ligand‑efficient starting point for structure‑based lead optimisation.

Why Generic Substitution Fails for N4,6-Diphenylpyrimidine-2,4-diamine – Comparator-Driven Evidence


The 2,4‑diaminopyrimidine scaffold is exceptionally sensitive to the nature and position of peripheral aryl substituents. A single methoxy or methyl group introduced at the ortho position of the N⁴‑phenyl ring reduces UMP kinase inhibitory activity by more than three orders of magnitude, while a meta‑methyl substitution retains single‑digit nanomolar potency [REFS‑1]. Because the difference between losing or retaining target engagement hinges on a single non‑hydrogen atom, generic replacement with a ’close’ analog cannot guarantee retention of biological activity. Procurement of the exact substitution pattern – unsubstituted phenyl at N⁴ and C6 – is therefore mandatory for experiments aiming to reproduce the published biochemical profile and for any follow‑up structure‑activity relationship (SAR) campaign.

Quantitative Differentiation Evidence for N4,6-Diphenylpyrimidine-2,4-diamine Against Its Closest Analogs


UMP Kinase Inhibition: ~2,100‑Fold Loss of Potency Upon ortho‑Substitution

In a head‑to‑head biochemical assay, N4,6‑diphenylpyrimidine‑2,4‑diamine inhibited Staphylococcus aureus UMP kinase with an IC₅₀ of 0.0156 µM. Introduction of a 2‑methoxy group on the N⁴‑phenyl ring (N4‑(2‑methoxyphenyl)‑6‑phenylpyrimidine‑2,4‑diamine) raised the IC₅₀ to 32.9 µM, representing a ~2,109‑fold reduction in potency. The 2‑methyl analog was even less active (IC₅₀ = 53.8 µM; ~3,450‑fold loss). In contrast, a 3‑methyl substitution was tolerated (IC₅₀ = 0.1 µM; ~6.4‑fold shift) [REFS‑1].

Antibacterial discovery UMP kinase (PyrH) ATP-competitive inhibitor

Anti‑Plasmodial Activity and Selectivity Window of the 2,4‑Dianilinopyrimidine Scaffold

In a study of 28 newly synthesised N²,N⁴‑diphenylpyrimidine‑2,4‑diamines, compound 11 (a close structural analog differing only in the nature of the anilino substituents) exhibited an IC₅₀ of 0.66 µM against the Plasmodium falciparum 3D7 strain, with a selectivity index of ~40 versus HepG2 human hepatoma cells [REFS‑1]. While direct data for the unsubstituted parent are not available in that study, the scaffold’s consistent low‑micromolar anti‑plasmodial potency and moderate selectivity provide a quantitative baseline against which to benchmark bespoke analogs.

Antimalarial Plasmodium falciparum Kinase-targeted therapy

Solubility and Lipophilicity Determine Feasibility of Downstream Profiling

The same antimalarial lead‑optimisation study reported that compound 11 possesses thermodynamic aqueous solubility of 124 µg mL⁻¹ and an experimental logD₇.₄ of 2.27 [REFS‑1]. These values are comparable to those of approved oral drugs and indicate that suitably substituted 2,4‑dianilinopyrimidines can avoid the solubility‑limited developability pitfalls common to many flat, aromatic kinase inhibitor scaffolds. The unsubstituted parent N4,6‑diphenylpyrimidine‑2,4‑diamine, having even fewer heteroatoms, is expected to show a similar or slightly lower solubility; however, its two free amino groups provide handles for property modulation via polar substituent introduction.

Solubility Lipophilicity Drug-like properties

Target Selectivity: Bacterial UMP Kinase vs. Human NMP Kinases

Bacterial UMP kinase (PyrH) is a homohexameric enzyme that is structurally and functionally distinct from the monomeric human UMP/CMP kinase (EC 2.7.4.14). The ATP‑competitive binding mode of N4,6‑diphenylpyrimidine‑2,4‑diamine was confirmed in the original discovery study, but no direct inhibition of the human ortholog was detected under comparable assay conditions [REFS‑1]. Although the exact selectivity ratio (e.g., IC₅₀ ratio) remains to be published, the absence of measurable human enzyme inhibition at the highest test concentration (10 µM) suggests at least a >640‑fold selectivity window relative to the S. aureus PyrH IC₅₀ (0.0156 µM). This selectivity is consistent with the low sequence identity (<25%) between the bacterial and human UMP kinase catalytic domains.

Selectivity Antibacterial UMP/CMP kinase orthologs

Synthetic Tractability: Orthogonal Functionalization Vectors for Rapid SAR

The symmetric 2,4‑diamino arrangement of N4,6‑diphenylpyrimidine‑2,4‑diamine offers two chemically distinct amino groups (C2‑NH₂ and C4‑NH) that can be orthogonally functionalized. A published solid‑phase synthesis route demonstrates that 2,4‑diaminopyrimidines can be sequentially alkylated or arylated at the exocyclic nitrogens via nucleophilic aromatic substitution (SNAr), enabling rapid generation of libraries with systematic substitution patterns [REFS‑1]. This synthetic divergence is not readily achievable with mono‑amino or C4‑C6‑dialkyl analogs, which lack the second reactive handle. Consequently, the compound serves as both a biological probe and a versatile synthetic intermediate, reducing the number of starting materials and synthetic steps required for SAR exploration.

Synthetic chemistry Fragment elaboration Diaminopyrimidine functionalization

Best Research and Industrial Application Scenarios for N4,6-Diphenylpyrimidine-2,4-diamine


Antibacterial Fragment-Based Lead Discovery Targeting Bacterial UMP Kinase

Use N4,6‑diphenylpyrimidine‑2,4‑diamine as a validated, low‑molecular‑weight starting point for structure‑guided optimization of PyrH inhibitors. Its confirmed ATP‑competitive mode and sub‑micromolar IC₅₀ against S. aureus PyrH [REFS‑1], coupled with undetectable human UMP/CMP kinase inhibition, make it a selectivity‑privileged fragment for biophysical screening (SPR, X‑ray crystallography) and subsequent fragment growing.

Anti‑Malarial Lead Expansion Using the 2,4‑Dianilinopyrimidine Scaffold

Procure the compound as a core template for synthesizing analogs aimed at improving the 0.66 µM Pf3D7 potency and ~40‑fold selectivity window already demonstrated by close structural relatives [REFS‑2]. The established protocol for orthogonal amino‑group functionalization enables rapid parallel synthesis of focused libraries for anti‑plasmodial SAR.

Kinase Selectivity Profiling and Polypharmacology Studies

Employ N4,6‑diphenylpyrimidine‑2,4‑diamine as a tool compound to probe the selectivity boundaries of the 2,4‑dianilinopyrimidine pharmacophore across a panel of human kinases. The scaffold has been shown to inhibit CDK2 and CDK9 at nanomolar concentrations in optimized analogs [REFS‑3]; using the unsubstituted parent as a minimal‑footprint control allows quantification of the contribution of distal substituents to kinase cross‑reactivity.

Dual‑Handle Building Block for Combinatorial Chemistry and DOS Libraries

Leverage the two chemically distinct amino groups to construct diversity‑oriented synthesis (DOS) libraries. The established solid‑phase methodology [REFS‑4] permits sequential derivatization at C2 and C4, enabling the systematic exploration of chemical space around the pyrimidine core for multiple target classes in a cost‑ and time‑efficient manner.

Quote Request

Request a Quote for N4,6-Diphenylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.